(4-Amino-2-trifluoromethylphenyl)morpholin-4-yl-methanone
Overview
Description
(4-Amino-2-trifluoromethylphenyl)morpholin-4-yl-methanone: . This compound features a morpholine ring, an amino group, and a trifluoromethyl group attached to a phenyl ring, making it a versatile molecule in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2-trifluoromethylphenyl)morpholin-4-yl-methanone typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl core. One common approach is the nucleophilic aromatic substitution of a suitable precursor with morpholine under controlled conditions. The reaction conditions often require the use of a strong base and elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
(4-Amino-2-trifluoromethylphenyl)morpholin-4-yl-methanone: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, which can further undergo reduction to yield different derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron and hydrochloric acid.
Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like tin chloride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Nitro derivatives and their corresponding amines.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(4-Amino-2-trifluoromethylphenyl)morpholin-4-yl-methanone: has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological targets.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: The compound is utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which (4-Amino-2-trifluoromethylphenyl)morpholin-4-yl-methanone exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
(4-Amino-2-trifluoromethylphenyl)morpholin-4-yl-methanone: is unique due to its combination of functional groups and structural features. Similar compounds include:
4-Amino-2-trifluoromethylphenol: Lacks the morpholine ring, resulting in different chemical properties and reactivity.
2-Trifluoromethylphenylmorpholine: Does not have the amino group, leading to variations in biological activity and applications.
These differences highlight the distinctiveness of This compound and its potential for diverse applications.
Properties
IUPAC Name |
[4-amino-2-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)10-7-8(16)1-2-9(10)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIJMMOOCLCAMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20739481 | |
Record name | [4-Amino-2-(trifluoromethyl)phenyl](morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20739481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919278-28-7 | |
Record name | [4-Amino-2-(trifluoromethyl)phenyl](morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20739481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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